molecular formula C14H15N3S B3001341 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile CAS No. 166113-91-3

3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile

Cat. No.: B3001341
CAS No.: 166113-91-3
M. Wt: 257.36
InChI Key: ZWGSEJFLEYCDDF-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile is a polycyclic heterocyclic compound featuring a fused thienopyridine scaffold annulated with an eight-membered cyclooctane ring. The structure includes a carbonitrile group at position 2 and an amino group at position 3 (Figure 1). This compound’s unique architecture confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step cyclization and functionalization reactions, as seen in analogous systems .

Properties

IUPAC Name

6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c15-8-12-13(16)10-7-9-5-3-1-2-4-6-11(9)17-14(10)18-12/h7H,1-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSEJFLEYCDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and various pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized with the molecular formula C14H17N3SC_{14}H_{17}N_3S and a CAS number of 3414166. The compound features a thieno[3,2-e]pyridine core which is known for its diverse biological activities.

Synthesis

Recent studies have focused on synthesizing various derivatives of thieno[3,2-e]pyridine compounds. For instance, a notable synthesis method involves the reaction of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile with different reagents to yield functionalized products with enhanced biological properties .

Anticancer Activity

Research indicates that derivatives of thieno[3,2-e]pyridine exhibit significant anticancer properties. In one study, compounds derived from this scaffold demonstrated IC50 values ranging from 25 to 130 nM against various cancer cell lines including HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) .

Table 1: Anticancer Activity of Thieno[3,2-e]pyridine Derivatives

Compound IDCell LineIC50 (nM)Activity Level
4hHCT11625High
5iMDA-MB-231120Moderate
5hHCT116200Moderate
5jMDA-MB-231350Low

These findings suggest that modifications to the thieno[3,2-e]pyridine structure can enhance its anticancer efficacy.

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, thieno[3,2-e]pyridine derivatives have also shown promising antimicrobial and anti-inflammatory effects. A study highlighted their ability to inhibit bacterial growth and reduce inflammation in vitro. For example, certain derivatives were effective against Gram-positive bacteria and demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin .

Case Studies

  • Case Study on Anticancer Activity : A specific derivative of thieno[3,2-e]pyridine was evaluated for its effects on cell proliferation in cancer cell lines. The compound exhibited over 85% inhibition of cell growth at a concentration of 1 µM in both HCT116 and MDA-MB-231 cells .
  • Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of thieno[3,2-e]pyridine derivatives using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema comparable to conventional anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

Antiplatelet Activity
Research indicates that derivatives of thieno[2,3-b]pyridine, including compounds similar to 3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile, exhibit significant antiplatelet activity. These compounds can inhibit platelet aggregation and are being studied for their potential in preventing thrombotic events in patients with cardiovascular diseases such as Acute Coronary Syndromes (ACS) .

Neuroprotective Effects
Some studies have suggested that the compound may possess neuroprotective properties. Its structural analogs have been shown to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for further exploration in treating conditions like Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of various bicyclic and tricyclic heterocycles. For instance, it can be transformed into other functionalized derivatives through reactions involving carbonitrile groups. This versatility makes it a valuable building block in synthetic organic chemistry .

Reactions and Yield Optimization
In a study focusing on the synthesis of related compounds, 3-amino derivatives were synthesized with varying yields through different reaction pathways. For example, the synthesis of 2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile was achieved with a yield of 87% using specific reagents and conditions . Such findings highlight the compound's utility in developing efficient synthetic routes for complex molecules.

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. Research is ongoing into its use as a monomer or additive in creating polymers with improved thermal stability and mechanical strength . The incorporation of such heterocycles into polymer systems could lead to innovative materials with tailored functionalities.

Data Summary

Application Area Details
Medicinal ChemistryAntiplatelet activity; potential neuroprotective effects
Synthetic Organic ChemistryPrecursor for novel heterocycles; optimization of reaction yields
Material ScienceUse as a monomer/additive in polymers for enhanced properties

Case Studies

  • Antiplatelet Study : A series of thieno[2,3-b]pyridine derivatives were tested for their ability to inhibit platelet aggregation. The results indicated that certain derivatives showed promising results comparable to existing antiplatelet medications .
  • Neuroprotective Research : Investigations into the neuroprotective effects of thieno[3,2-e]pyridine derivatives revealed their potential in reducing oxidative stress markers in neuronal cell cultures .
  • Synthetic Pathways : A detailed study on the synthesis of various cyclooctyl derivatives demonstrated the effectiveness of this compound as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Ring Size Functional Groups Reference
Target Compound Cycloocta[b]thieno[3,2-e]pyridine 3-Amino, 2-carbonitrile 8 Amino, carbonitrile
4-(2-Fluorophenyl)-2-methoxy-...* Cycloocta[b]pyridine 2-Methoxy, 4-(2-fluorophenyl) 8 Methoxy, fluorophenyl, carbonitrile
Thieno[3,2-b]pyridine-2-carbonitrile Thieno[3,2-b]pyridine None 6 Carbonitrile
5-(Methylsulfanyl)-imidazo[...]pyrimidin-2(3H)-one Imidazo-thieno-pyrimidine Methylsulfanyl at position 5 7 Sulfide, carbonyl
3-Amino-4-aryl-thieno[2,3-b]pyridine-2-carbonitrile Thieno[2,3-b]pyridine 3-Amino, 4-aryl, 2-carbonitrile 6 Amino, aryl, carbonitrile

Notes:

  • Cyclooctane Derivatives: The target compound shares its eight-membered ring with 4-(2-fluorophenyl)-2-methoxy derivatives but differs in substituents.
  • Smaller Ring Systems: Thieno[3,2-b]pyridine-2-carbonitrile (six-membered) lacks the conformational flexibility of the cyclooctane ring, leading to reduced steric hindrance and altered reactivity .
  • Heteroatom Variations: Imidazo-thieno-pyrimidine derivatives (e.g., compound 107 in ) incorporate sulfur and nitrogen heteroatoms in fused rings, which modulate electronic properties and bioavailability compared to the target compound.

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Compound Solubility Melting Point (°C) Crystallinity Reference
Target Compound Low (polar aprotic solvents) Not reported High (X-ray confirmed)
4-(2-Fluorophenyl)-2-methoxy-... Moderate (DMF/EtOH) 170–175 Monoclinic system
Thieno[3,2-b]pyridine-2-carbonitrile High (ethanol) 120–125 Not characterized
3-Amino-4-aryl-thieno[2,3-b]pyridine-2-carbonitrile Low (ethanol) 200–205 Triclinic system

Key Observations :

  • The cyclooctane ring in the target compound contributes to lower solubility in polar solvents due to increased hydrophobicity .
  • Methoxy-substituted analogues exhibit higher solubility in DMF/ethanol mixtures, whereas aryl-substituted thieno[2,3-b]pyridines show poor solubility due to planar aromatic systems .

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